15(S)-Fluprostenol
説明
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-HBWANGNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73307-38-7 | |
| Record name | 2-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-, (1R-(1-alpha(Z),2-beta(1E,3S*),3-alpha,5-alpha))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
生物活性
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant biological activity. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes multiple stereocenters and functional groups that contribute to its biological properties. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula: C26H40O5
Molecular Weight: 440.6 g/mol
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency in various biological systems. The trifluoromethyl group is known to increase the binding affinity of drugs to their targets due to its electron-withdrawing properties and hydrophobic nature .
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds similar to (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy...] can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
- Anticancer Potential : There is growing evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cardiovascular Effects : Compounds with similar structures have been investigated for their ability to modulate cardiovascular functions, including vasodilation and inhibition of platelet aggregation .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Research Findings
Recent reviews highlight the importance of the trifluoromethyl group in enhancing drug efficacy:
- Trifluoromethyl groups : These groups have been shown to improve pharmacokinetic properties such as absorption and distribution in vivo due to their unique electronic characteristics .
- Structure-Activity Relationship (SAR) : The inclusion of specific functional groups significantly alters the biological activity and selectivity of these compounds against various biological targets .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Prostaglandin Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences | Primary Indication |
|---|---|---|---|---|
| Target Compound (CAS 54276-17-4) | C₂₃H₂₉F₃O₆ | 458.47 | Trifluoromethylphenoxy group, carboxylic acid | Research compound |
| Bimatoprost (CAS 155206-00-1) | C₂₅H₃₅NO₄ | 415.55 | Ethylamide group instead of carboxylic acid | Glaucoma, Eyelash growth |
| Latanoprost (CAS 130209-82-4) | C₂₆H₄₁FO₄ | 432.50 | Isopropyl ester, phenylpentyl side chain | Glaucoma |
| Unoprostone (CAS 120373-59-9) | C₂₅H₄₄O₅ | 424.62 | 3-Oxodecyl group, isopropyl ester | Glaucoma (discontinued) |
| Cloprostenol (CAS 67110-79-6) | C₂₁H₂₉ClO₆S | 444.97 | 3-Chlorophenoxy group | Veterinary (estrus control) |
Key Observations :
- Amide vs. Carboxylic Acid : Bimatoprost replaces the carboxylic acid with an ethylamide, enhancing corneal permeability and reducing irritation .
- Trifluoromethyl vs. Chlorophenoxy: The trifluoromethyl group in the target compound may improve metabolic stability compared to cloprostenol’s chlorophenoxy group .
- Ester Prodrugs: Latanoprost and unoprostone use ester prodrugs (isopropyl or methyl esters) for enhanced ocular absorption, whereas the target compound’s free carboxylic acid may limit bioavailability .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles
| Compound | Mechanism of Action | Receptor Affinity (IC₅₀) | Cross-Reactivity* | Stability |
|---|---|---|---|---|
| Target Compound | PGF2α receptor agonist (assumed) | Not reported | Low (CF₃ group) | Unstable (requires -20°C) |
| Bimatoprost | PGF2α receptor agonist | 1.2 nM (FP receptor) | Moderate | Stable crystalline form |
| Latanoprost | PGF2α receptor agonist | 0.6 nM (FP receptor) | High | Stable (ester prodrug) |
| Carboprost | PGF2α receptor agonist | 3.4 nM (FP receptor) | High | Moderate |
*Cross-reactivity assessed via immunoassay studies; trifluoromethyl groups reduce antibody binding compared to phenyl or chlorophenoxy groups .
Key Findings :
Computational Similarity Analysis
Using molecular fingerprinting (Morgan fingerprints) and Tanimoto similarity scores :
- Bimatoprost vs. Target Compound : Structural similarity score of 0.72 , with differences primarily in the carboxylic acid/amide substitution .
- Latanoprost vs. Target Compound: Score of 0.65, driven by divergent side chains (phenylpentyl vs. trifluoromethylphenoxy) .
Docking studies on bimatoprost’s impurity (a dien analog) showed negligible differences in binding to prostaglandin F synthase (RMSD: 0.18 Å; Δ docking score: 0.3 kcal/mol), suggesting similar activity for minor structural variants .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for obtaining high-purity (Z)-7-[(1R,2R,3R,5S)-...] compound?
- Methodological Answer : Synthesis requires stereoselective approaches due to multiple chiral centers and conjugated double bonds. Key steps include:
- Stereocontrolled cyclization to form the cyclopentyl core.
- Enantioselective hydroxylation using enzymatic or transition-metal catalysts.
- Protection/deprotection of hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions.
- Purification via reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid).
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode).
- 1D/2D NMR (e.g., COSY, HSQC, HMBC) to assign stereochemistry and verify substituent positions.
- IR spectroscopy to detect hydroxyl and carboxylic acid functional groups.
Q. What experimental protocols are recommended for assessing compound stability?
- Methodological Answer :
- Stress testing : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (2–9) to identify degradation pathways.
- Analytical monitoring : Use HPLC with UV detection (λ = 210–254 nm) to track degradation products.
- Storage conditions : Stabilize in inert atmospheres (argon) at –80°C to minimize oxidation.
- Reference : Degradation of organic compounds under prolonged experimental conditions underscores the need for controlled storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between X-ray crystallography and NMR data?
- Methodological Answer :
- X-ray crystallography : Prioritize single-crystal analysis for absolute configuration.
- NMR-based DFT calculations : Compare experimental coupling constants (e.g., J values for double bonds) with computed models.
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and confirm purity.
Q. What strategies mitigate variability in biological activity assays caused by compound solubility?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (DMSO/ethanol ≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Modify the carboxylic acid group to esters or amides for improved membrane permeability.
- Surface plasmon resonance (SPR) : Directly measure binding affinity to receptors without solubility artifacts.
Q. How should researchers design dose-response studies to account for metabolic instability in vivo?
- Methodological Answer :
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue samples to quantify parent compound and metabolites.
- Stable isotope labeling : Use deuterated analogs to track metabolic pathways.
- Dose optimization : Apply Hill equation modeling to adjust for rapid clearance.
Q. What experimental designs address conflicting data in receptor binding affinity studies?
- Methodological Answer :
- Orthogonal assays : Combine radioligand binding, calcium flux assays, and cAMP inhibition to cross-verify results.
- Negative controls : Use receptor knockout models or competitive antagonists to validate specificity.
- Data normalization : Correct for batch effects using internal standards (e.g., reference agonists).
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthetic yields across laboratories?
- Methodological Answer :
- Detailed reaction logs : Document exact stoichiometry, temperature gradients, and stirring rates.
- Quality control (QC) standards : Use certified reference materials (CRMs) for intermediate compounds.
- Collaborative validation : Share batches between labs for cross-testing purity and yield.
- Reference : Pharmacopeial guidelines emphasize CRM usage for synthetic reproducibility .
Q. What statistical approaches are suitable for analyzing non-linear dose responses in cellular assays?
- Methodological Answer :
- Four-parameter logistic (4PL) regression : Model sigmoidal curves for EC50/IC50 calculations.
- Bootstrap resampling : Estimate confidence intervals for potency metrics.
- Outlier detection : Apply Grubbs’ test to exclude aberrant data points.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
